Methyl glucoside sesquistearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

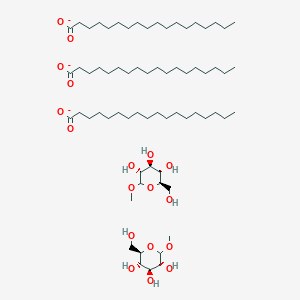

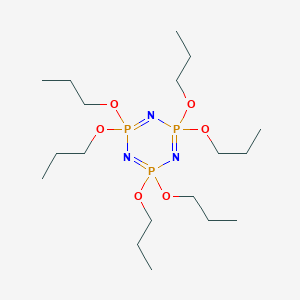

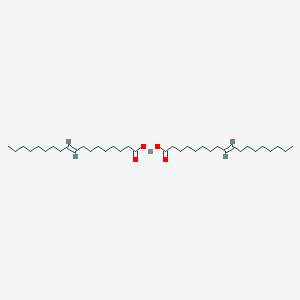

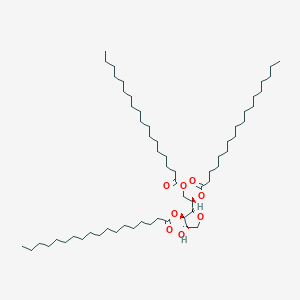

Methyl glucoside sesquistearate is a compound that consists of mono- and diesters of methyl glucose and stearic acid. It appears as off-white flakes and is known for its nonionic water-in-oil emulsifying properties. This compound is widely used in the cosmetic industry due to its mildness and effectiveness in stabilizing emulsions .

Mechanism of Action

Target of Action

Methyl glucoside sesquistearate primarily targets the skin’s surface. It is used as an emulsifier, a substance that helps keep unlike substances like oil and water from separating . It is also known to contribute to the texture of products, enhancing their appearance .

Mode of Action

The compound works by stabilizing the product texture and enhancing the lather in cleansers . It is a primary water-in-oil (w/o) emulsifier and also an effective auxiliary emulsifier . Its Hydrophilic-Lipophilic Balance (HLB) is 6.4, which means it has a balanced affinity for both water and oil, allowing it to stabilize emulsions effectively .

Biochemical Pathways

It helps to build and stabilize viscosity and can contribute to barrier properties and moisture retention in skin care products .

Result of Action

The primary result of this compound’s action is the formation of stable, smooth, and elegant emulsions, perfect for sensitive skin . These emulsions are often used in cosmetics and skincare products, contributing to their texture, appearance, and overall performance .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other ingredients in a formulation can affect its emulsifying properties. It is known to provide effective emulsification and enhanced stability at very low concentration levels .

Biochemical Analysis

Biochemical Properties

Methyl glucoside sesquistearate is involved in various biochemical reactions due to its surfactant and emulsifying properties

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well studied. It is known to be used in membrane research, suggesting it may influence cell function .

Molecular Mechanism

As a surfactant and emulsifier, it likely interacts with biomolecules in a non-specific manner, affecting their solubility and distribution .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. As a surfactant and emulsifier, it likely affects the distribution of other biomolecules .

Preparation Methods

Methyl glucoside sesquistearate is typically synthesized through the transesterification of methyl glucoside with stearic acid methyl ester. This reaction releases methanol as a by-product. Alternatively, esterification can be achieved by reacting free stearic acid with methyl glucoside in the presence of a catalyst . Industrial production methods often involve optimizing these reactions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl glucoside sesquistearate primarily undergoes esterification reactions. The primary alcohol group at the C6 position of the methyl glucoside core is the most reactive site for esterification. Common reagents used in these reactions include fatty acid methyl esters and catalysts. The major products formed are mono- and diesters of methyl glucose and stearic acid .

Scientific Research Applications

Methyl glucoside sesquistearate has a wide range of applications in scientific research. In the cosmetic industry, it is used as an emulsifier in creams, lotions, and makeup products due to its ability to stabilize emulsions and enhance viscosity . It is also used in the production of raw starch degrading enzymes by Aspergillus oryzae, significantly improving enzyme activity and productivity . Additionally, it is utilized in the formulation of skin conditioning mousses and decorative cosmetics .

Comparison with Similar Compounds

Methyl glucoside sesquistearate is unique due to its mildness and effectiveness as an emulsifier. Similar compounds include PEG-20 methyl glucose sesquistearate, which is also used as an emulsifier but has different properties and applications . Other similar compounds include methyl glucose sesquicaprylate, methyl glucose sesquicaprate, and methyl glucose sesquicocoate, which vary in their fatty acid components and specific applications .

Properties

CAS No. |

68936-95-8 |

|---|---|

Molecular Formula |

C68H136O18 |

Molecular Weight |

1241.8 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;octadecanoic acid |

InChI |

InChI=1S/3C18H36O2.2C7H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*2-17H2,1H3,(H,19,20);2*3-11H,2H2,1H3 |

InChI Key |

YFNDWXFUVJDXDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

Methyl glucose sesquistearate, Glucate SS(TM) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Methyl glucoside sesquistearate play in the development of the omega-3 fatty acid oil skin care lotion described in the research? []

A1: In the study concerning the omega-3 fatty acid oil skin care lotion, this compound acts as an emulsifier. [] Emulsifiers are crucial for combining oil and water-based components in a formulation, creating a stable and homogenous mixture. This ensures that the beneficial omega-3 fatty acids are evenly distributed throughout the lotion and can be effectively delivered to the skin.

Q2: The research mentions the use of this compound in a "PET heat shrink tubing material." Could you elaborate on this application and its significance? []

A2: While not a primary focus of the research on the omega-3 fatty acid oil skin care lotion, the second article mentions the use of this compound in a completely different context: the development of a modified PET heat shrink tubing material. [] This suggests the compound's versatility and potential applicability beyond cosmetic formulations. In this material, it likely functions as a processing aid or a modifier, potentially influencing the material's flexibility, shrink properties, or surface characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate](/img/structure/B213244.png)